Hexacosyl 5-oxo-L-prolinate

Description

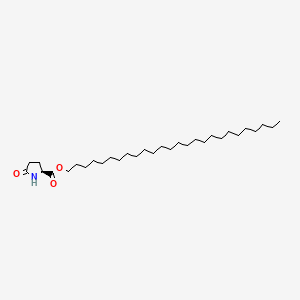

Structure

2D Structure

Properties

CAS No. |

37673-41-9 |

|---|---|

Molecular Formula |

C31H59NO3 |

Molecular Weight |

493.8 g/mol |

IUPAC Name |

hexacosyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C31H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-35-31(34)29-26-27-30(33)32-29/h29H,2-28H2,1H3,(H,32,33)/t29-/m0/s1 |

InChI Key |

ICAHUYHJMWQWCZ-LJAQVGFWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Hexacosyl 5 Oxo L Prolinate

Established Synthetic Pathways for Hexacosyl 5-oxo-L-prolinate Analogues

The primary method for synthesizing this compound involves the formation of an ester linkage between the carboxylic acid of 5-oxo-L-proline and the hydroxyl group of hexacosyl alcohol. This can be achieved through several established pathways.

The direct acid-catalyzed esterification, known as Fischer esterification, is a foundational method for forming esters. youtube.com This reaction involves heating the carboxylic acid (5-oxo-L-proline) and the alcohol (hexacosyl alcohol) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.

Key aspects of this methodology include:

Reactants : L-Pyroglutamic acid and Hexacosanol.

Catalysts : Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

Conditions : Typically requires elevated temperatures and a solvent (e.g., toluene) that allows for the azeotropic removal of water.

| Parameter | Typical Condition | Purpose |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |

| Solvent | Toluene, Benzene | To facilitate the reaction and allow for azeotropic removal of water. |

| Temperature | Reflux | To overcome the activation energy and drive the reaction forward. |

| Water Removal | Dean-Stark Apparatus | To shift the equilibrium towards the formation of the ester product. libretexts.org |

To circumvent the harsh conditions of Fischer esterification which can be detrimental to sensitive molecules and to improve yields, a variety of coupling reagents are employed. These methods typically involve the activation of the carboxylic acid group of 5-oxo-L-proline to make it more susceptible to nucleophilic attack by hexacosyl alcohol. These reactions are often performed at room temperature and offer greater control.

Common coupling systems include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are used to activate the carboxylic acid. A nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often added to facilitate the ester formation and suppress side reactions.

Phosphonium and Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU are highly efficient coupling agents that convert the carboxylic acid into a highly reactive activated ester in situ.

| Coupling Reagent | Activating Agent / Additive | Key Advantages |

| DCC / EDC | DMAP | Readily available, cost-effective. |

| HATU / HBTU | HOBt, DIPEA | High efficiency, fast reaction times, low racemization. |

| PyBOP | DIPEA | Good for sterically hindered alcohols, forms stable active esters. |

Stereoselective Synthesis Approaches for Chiral Purity

The "L" designation in 5-oxo-L-prolinate signifies a specific stereocenter at the C2 position of the pyrrolidone ring. Preserving this stereochemical integrity is crucial. While the esterification reaction does not directly involve the chiral center, the conditions used can potentially lead to racemization, especially under harsh acidic or basic conditions via enolization.

Strategies to maintain chiral purity include:

Mild Reaction Conditions : The use of advanced coupling reagents at or below room temperature significantly minimizes the risk of epimerization at the α-carbon.

Enantiomerically Pure Starting Materials : The synthesis must begin with highly enantiopure L-pyroglutamic acid.

Catalyst Control : In more complex syntheses of substituted pyroglutamate (B8496135) esters, chiral catalysts can be used to control the stereochemical outcome. For instance, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters, allowing access to all four possible stereoisomers with high selectivity. rsc.orgrsc.org This is achieved through the asymmetric conjugate addition of glycine imine esters to unsaturated esters followed by lactamization. rsc.orgrsc.org

| Method | Stereochemical Control | Typical Enantiomeric Excess (ee) |

| Fischer Esterification | Prone to racemization under harsh conditions | Variable, can be <90% |

| Carbodiimide Coupling (DCC/DMAP) | Good preservation of stereochemistry | >98% |

| Silver-Catalyzed Asymmetric Synthesis | Catalyst-controlled stereoselectivity | High enantio- and stereoselectivity reported for analogues rsc.org |

| Carbonyl Catalysis with Chiral Pyridoxal | Asymmetric conjugate addition | 81-97% ee reported for various chiral pyroglutamic acid esters nih.gov |

Chemical Derivatization Strategies for Structural Modification and Functionalization

Structural modifications of this compound can be targeted at either the pyroglutamate ring system or the long aliphatic chain, allowing for the generation of a library of analogues with diverse properties.

The pyroglutamate ring is a lactam, a cyclic amide, which offers several sites for chemical modification.

N-Alkylation/Acylation : The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.

Lactam Ring Opening : The lactam can be hydrolyzed under strong acidic or basic conditions to yield the corresponding glutamate (B1630785) derivative, N-hexacosoxycarbonyl-L-glutamic acid. The enzyme 5-oxoprolinase also catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with ATP cleavage. nih.govnih.gov

Carbonyl Reduction : The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidine derivative.

Ring Carbon Functionalization : Introduction of functional groups at the 3 or 4 positions of the pyrrolidone ring can be achieved, often by starting with a substituted glutamic acid before cyclization and esterification. For example, methods exist for synthesizing 4-oxo-L-proline derivatives from L-hydroxyproline. google.com

| Reaction Type | Reagents | Product Type |

| N-Alkylation | NaH, then R-X | N-Substituted pyroglutamate ester |

| Ring Opening (Hydrolysis) | H₃O⁺ or OH⁻ | Glutamate derivative |

| Carbonyl Reduction | LiAlH₄ | Pyrrolidine derivative |

| α-Functionalization | Base, then electrophile | α-Substituted pyroglutamate ester |

The 26-carbon saturated aliphatic chain is chemically robust but can be functionalized, typically through radical-mediated reactions or by using a pre-functionalized alcohol in the initial synthesis.

Radical Halogenation : Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at various positions along the chain, with a statistical distribution favoring secondary carbons. This halogen can then be a handle for subsequent nucleophilic substitution or elimination reactions.

Terminal Functionalization : A more controlled approach involves starting with a terminally functionalized C26 alcohol, such as hexacosane-1,26-diol or an ω-unsaturated alcohol. After esterification with 5-oxo-L-proline, the remaining functional group at the far end of the chain can be manipulated selectively. For example, a terminal alkene could undergo oxidation, hydroboration, or polymerization.

Oxidation : While challenging to control on a long alkane, strong oxidizing agents can introduce hydroxyl or carbonyl groups, though this often leads to chain cleavage and a mixture of products.

| Strategy | Approach | Potential Modifications |

| Direct Functionalization | Radical Halogenation (e.g., NBS) | Introduction of -Br, followed by substitution with -OH, -CN, -N₃, etc. |

| Pre-functionalization | Use of ω-functionalized hexacosanol (e.g., with a terminal alkene or alkyne) | Subsequent reactions like epoxidation, dihydroxylation, click chemistry. |

| Oxidation | Strong oxidizing agents | Introduction of ketone or carboxylic acid groups (often with chain cleavage). |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound necessitates rigorous purification and isolation protocols to remove unreacted starting materials, catalysts, and by-products. Given the amphipathic nature of the molecule, possessing a long, nonpolar hexacosyl tail and a polar pyroglutamate headgroup, a multi-step purification strategy is typically employed. The primary techniques utilized are column chromatography and recrystallization, often used in conjunction to achieve high purity.

Chromatographic Methods

Column chromatography is a principal technique for the purification of this compound, leveraging the differential adsorption of the compound and impurities onto a stationary phase.

Normal-Phase Chromatography:

A common approach involves normal-phase column chromatography using silica gel as the stationary phase. The separation principle is based on polarity, where more polar compounds adhere more strongly to the silica. Due to its significant nonpolar character, this compound elutes relatively early compared to more polar impurities. A gradient elution system is often employed, starting with a nonpolar solvent and gradually increasing the polarity.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

Mobile Phase: A solvent gradient is typically used, starting with a nonpolar solvent such as hexane or petroleum ether and gradually introducing a more polar solvent like ethyl acetate or diethyl ether. The optimal gradient is determined empirically using thin-layer chromatography (TLC).

The progress of the separation is monitored by TLC, and fractions containing the purified product are collected, combined, and the solvent is removed under reduced pressure.

Table 1: Exemplary Gradient Elution for Normal-Phase Chromatography

| Solvent System (Hexane:Ethyl Acetate) | Purpose |

| 100:0 to 95:5 | Elution of nonpolar impurities such as unreacted hexacosanol. |

| 95:5 to 80:20 | Elution of this compound. |

| 80:20 to 50:50 | Elution of more polar by-products and unreacted 5-oxo-L-proline. |

Reversed-Phase Chromatography:

For higher purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can be utilized. In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The nonpolar hexacosyl chain of the target compound interacts strongly with the stationary phase.

Stationary Phase: C18-bonded silica gel

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol is commonly used.

Recrystallization

Recrystallization is a powerful technique for the final purification of this compound, particularly for removing minor impurities remaining after chromatography. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures.

The selection of an appropriate solvent or solvent system is critical. Due to the long aliphatic chain, solvents that can solubilize nonpolar compounds are generally effective.

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent | Rationale |

| Ethanol | Often a good choice for moderately polar compounds, may require heating to dissolve the long alkyl chain. |

| Acetone | Can be effective for recrystallizing esters, cooling to a low temperature is necessary for precipitation. |

| Ethyl Acetate | Good solvent for many esters, often used in combination with a nonpolar solvent like hexane. |

| Hexane/Ethanol | A mixed solvent system where hexane solubilizes the nonpolar tail and ethanol the polar head. |

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum.

Solvent Extraction

Liquid-liquid extraction is often used as an initial work-up step after the synthesis reaction to separate the product from water-soluble impurities, catalysts, or excess polar reactants like 5-oxo-L-proline. The reaction mixture is typically dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with water, a dilute acid, and a dilute base to remove corresponding impurities. The organic layer containing the desired ester is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrated.

Molecular Structure, Conformation, and Advanced Spectroscopic Elucidation of Hexacosyl 5 Oxo L Prolinate

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of Hexacosyl 5-oxo-L-prolinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the 5-oxo-L-proline ring and the hexacosyl chain. The protons on the pyrrolidone ring are expected to appear in the range of 2.0-4.5 ppm. The methine proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The long hexacosyl chain would show a prominent signal for the bulk of its methylene (-CH₂-) groups at approximately 1.25 ppm, while the methylene group attached to the ester oxygen (-O-CH₂-) would be shifted downfield to around 4.1-4.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester and the amide in the pyrrolidone ring would resonate at the lower field, typically in the range of 170-180 ppm. The chiral carbon (C2) would appear around 55-60 ppm. The carbons of the hexacosyl chain would produce a series of signals, with the carbon attached to the ester oxygen appearing around 65 ppm and the bulk of the methylene carbons resonating in the 20-35 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyrrolidone C2-H | 4.1 - 4.3 (m) | 55 - 60 |

| Pyrrolidone C3-H₂ | 2.1 - 2.5 (m) | 25 - 30 |

| Pyrrolidone C4-H₂ | 2.2 - 2.6 (m) | 28 - 33 |

| Pyrrolidone N-H | 6.0 - 7.5 (s) | - |

| Ester -O-CH₂- | 4.1 - 4.3 (t) | 65 - 70 |

| Hexacosyl -(CH₂)₂₄- | 1.2 - 1.4 (m) | 22 - 32 |

| Hexacosyl -CH₃ | 0.8 - 0.9 (t) | 14 |

| Pyrrolidone C5=O | - | 175 - 180 |

| Ester C=O | - | 170 - 175 |

Note: Predicted chemical shifts are based on data from analogous long-chain esters and substituted pyrrolidones. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to deduce the molecular formula.

The fragmentation pattern in the mass spectrum offers valuable structural information. Common fragmentation pathways for esters include cleavage at the ester linkage. For this compound, this would likely result in fragments corresponding to the hexacosyl cation and the 5-oxo-L-proline moiety. Alpha-cleavage adjacent to the amine in the pyrrolidone ring is also a possible fragmentation pathway. libretexts.orgyoutube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 496.4 | Molecular ion (protonated) |

| [C₂₆H₅₃]⁺ | 365.4 | Hexacosyl cation |

| [C₅H₇NO₃+H]⁺ | 130.0 | Protonated 5-oxo-L-proline |

| [M-C₂₆H₅₂]⁺ | 130.0 | Loss of hexacosene |

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. The spectra are characterized by vibrational modes of specific bonds.

IR Spectroscopy: The IR spectrum would show a strong absorption band for the C=O stretching of the ester group around 1730-1750 cm⁻¹. The amide C=O stretch of the pyrrolidone ring would likely appear at a lower frequency, around 1680-1700 cm⁻¹. The N-H stretching vibration of the amide would be observed in the region of 3200-3400 cm⁻¹. The long alkyl chain would give rise to characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also reveal these characteristic vibrations, often providing better resolution for non-polar bonds. The C-C stretching modes of the alkyl chain would be prominent in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1730 - 1750 | 1730 - 1750 |

| Amide C=O | Stretch | 1680 - 1700 | 1680 - 1700 |

| Amide N-H | Stretch | 3200 - 3400 | 3200 - 3400 |

| Alkyl C-H | Stretch | 2850 - 2960 | 2850 - 2960 |

| Alkyl C-H | Bend | 1375 - 1470 | 1375 - 1470 |

Chiral Purity and Enantiomeric Excess Determination Techniques

Since this compound is a chiral molecule derived from L-proline, it is crucial to determine its chiral purity and enantiomeric excess (ee).

One common method involves the use of chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique can separate the L- and D-enantiomers, allowing for their quantification.

Another powerful technique is NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. libretexts.org Chiral solvating agents form transient diastereomeric complexes with the enantiomers, which can lead to separate signals in the NMR spectrum. Chiral derivatizing agents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra, allowing for the determination of their relative concentrations. nih.gov L-pyroglutamic acid itself can be used as a chiral labeling reagent for the enantioseparation of chiral amines. nih.gov

Conformational Analysis and Stereochemical Influences on Molecular Dynamics

The five-membered pyrrolidone ring of the 5-oxo-L-proline moiety is not planar and can adopt various envelope or twist conformations. nih.gov The specific conformation is influenced by the substituents and the surrounding environment. The presence of the bulky hexacosyl chain can sterically influence the preferred conformation of the pyrrolidone ring.

Biological Interactions and Mechanistic Elucidation of Hexacosyl 5 Oxo L Prolinate

Investigation of Molecular Targets and Binding Affinities in Vitro

Currently, there is a notable absence of published in vitro studies specifically identifying the molecular targets of Hexacosyl 5-oxo-L-prolinate. Research to determine its binding affinities with various receptors, enzymes, and other cellular proteins has not yet yielded conclusive, publicly available data. The lipophilic nature of the hexacosyl chain suggests potential interactions with cell membranes or hydrophobic pockets of proteins, but this remains speculative pending experimental validation.

Future research in this area will be critical to elucidating the specific proteins or cellular components with which this compound interacts, thereby providing a basis for understanding its mechanism of action. Standard methodologies for such investigations would include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to quantify binding kinetics and affinities.

Cellular Uptake and Intracellular Localization Mechanisms

The mechanisms governing the cellular uptake and subsequent intracellular localization of this compound are not yet fully characterized. The molecule's structure, featuring a long lipid chain, suggests that passive diffusion across the plasma membrane is a plausible route of entry into cells. This process would be driven by the hydrophobic interactions between the hexacosyl tail and the lipid bilayer.

Once inside the cell, the specific organelles or compartments where this compound accumulates are unknown. Techniques such as fluorescence microscopy, using a labeled version of the compound, or subcellular fractionation followed by mass spectrometry could provide insights into its intracellular distribution. Understanding its localization is a key step in identifying its potential sites of action.

Modulation of Cellular Pathways and Signaling Cascades

Detailed studies on the effects of this compound on cellular pathways and signaling cascades are currently limited. Without established molecular targets, it is challenging to predict which signaling pathways might be modulated by this compound.

General hypotheses can be formulated based on its structural components. Long-chain fatty acids are known to influence various cellular processes, including inflammation and metabolic signaling. The 5-oxo-L-proline moiety is a derivative of glutamic acid, an important neurotransmitter and metabolic intermediate. However, any potential impact of this compound on pathways related to these components is purely conjectural at this stage and awaits experimental confirmation through techniques such as transcriptomics, proteomics, and targeted pathway analysis.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Systematic structure-activity relationship (SAR) studies for this compound and its derivatives are not yet available in the scientific literature. Such studies are essential for optimizing the compound's biological activity and understanding the contribution of its different structural features.

A hypothetical SAR study might involve the synthesis and biological evaluation of a series of 5-oxo-L-prolinate esters with varying alkyl chain lengths (e.g., C16, C18, C20, etc.) and different degrees of saturation.

Table 1: Hypothetical Data for SAR Studies on Alkyl Chain Length

| Compound | Alkyl Chain Length | Predicted Lipophilicity (LogP) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | C16 | 6.8 | 15.2 |

| 2 | C18 | 7.8 | 10.5 |

| 3 | C20 | 8.8 | 8.1 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from an SAR study. It is not based on experimental results.

The 5-oxo-L-proline (also known as pyroglutamic acid) moiety is a key structural feature of the molecule. Its cyclic amide structure provides a rigid scaffold that can participate in specific hydrogen bonding interactions with biological targets. The importance of this moiety for biological recognition has not been experimentally determined for this compound.

To investigate its role, researchers could synthesize analogs where the 5-oxo-L-proline ring is opened (to form a glutamic acid derivative) or replaced with other cyclic structures. Comparing the biological activities of these analogs with the parent compound would reveal the contribution of the cyclic amide to target binding and efficacy.

The 5-oxo-L-proline moiety in this compound possesses a chiral center. The "L" designation indicates a specific stereochemical configuration. Biological systems are often highly sensitive to stereochemistry, and it is common for one enantiomer of a chiral molecule to be significantly more active than the other.

To date, there are no published studies comparing the biological activity of this compound with its corresponding D-enantiomer, Hexacosyl 5-oxo-D-prolinate. Such a study would be crucial for understanding the stereochemical requirements for its interaction with biological targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biochemical Pathways and Metabolic Fate of Hexacosyl 5 Oxo L Prolinate

Enzymatic Hydrolysis and Biodegradation Studies in Biological Systems

The primary route for the metabolism of Hexacosyl 5-oxo-L-prolinate is initiated by enzymatic hydrolysis. This process is catalyzed by various esterases and lipases present in biological systems. These enzymes cleave the ester bond connecting the hexacosyl alcohol and the 5-oxo-L-proline moieties.

The biodegradation of this compound as a whole is dependent on the biodegradability of its hydrolysis products. Long-chain fatty alcohols like hexacosanol are known to be biodegradable, although the rate of degradation can decrease with increasing chain length. wikipedia.org 5-oxo-L-proline is a naturally occurring amino acid derivative and is readily metabolized by many organisms. nih.govwikipedia.org

Following hydrolysis, the liberated 5-oxo-L-proline enters the gamma-glutamyl cycle, where it is a substrate for the enzyme 5-oxo-L-prolinase. wikipedia.orgnih.gov This enzyme is a member of the amidohydrolase superfamily and plays a crucial role in amino acid metabolism. nih.govnih.gov

5-oxo-L-prolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govdrugbank.com This reaction is essential for the recycling of glutamate (B1630785) and the proper functioning of the glutathione (B108866) synthesis pathway. wikipedia.orgderangedphysiology.com The interaction is highly specific, with studies showing that significant binding to the enzyme requires a 5-carbonyl group, an unsubstituted N-1, and a C-2 of the L-configuration in the substrate. nih.gov While this compound itself is not a direct substrate for 5-oxo-L-prolinase due to the esterification of the carboxyl group, its hydrolysis product, 5-oxo-L-proline, is the natural substrate for this enzyme.

| Enzyme | Substrate | Action | Metabolic Pathway |

|---|---|---|---|

| Esterases/Lipases | This compound | Hydrolysis of ester bond | Initial breakdown |

| 5-Oxo-L-prolinase | 5-oxo-L-proline | Conversion to L-glutamate | Gamma-glutamyl cycle |

| Fatty Alcohol:NAD+ Oxidoreductase (FAO) | Hexacosanol | Oxidation to Hexacosanal (B1226863) | Long-chain fatty alcohol metabolism |

| Fatty Aldehyde Dehydrogenase (FALDH) | Hexacosanal | Oxidation to Hexacosanoic Acid | Long-chain fatty alcohol metabolism |

In vitro studies on the metabolic fate of this compound would predictably identify its primary hydrolysis products and their subsequent metabolites.

Upon incubation with liver microsomes or other tissue homogenates containing esterases, the primary metabolites would be:

Hexacosanol: A 26-carbon saturated fatty alcohol.

5-oxo-L-proline (L-pyroglutamic acid): A cyclic amino acid derivative.

Further in vitro metabolism of these initial products would lead to the identification of downstream metabolites. For hexacosanol, this would involve its oxidation products, while for 5-oxo-L-proline, it would be its conversion product within the gamma-glutamyl cycle.

| Parent Compound | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | Hexacosanol | Hexacosanal, Hexacosanoic acid |

| 5-oxo-L-proline | L-glutamate |

In Vitro Metabolic Stability and Biotransformation Pathways

The in vitro metabolic stability of this compound is expected to be relatively low in biological matrices that possess significant esterase activity, such as liver and plasma. The primary biotransformation pathway is the aforementioned enzymatic hydrolysis.

Following this initial cleavage, the metabolic pathways of the two resulting molecules diverge:

Biotransformation of Hexacosanol: Long-chain fatty alcohols like hexacosanol are primarily metabolized in the liver. The pathway involves a two-step oxidation process. First, hexacosanol is oxidized to its corresponding aldehyde, hexacosanal, by fatty alcohol:NAD+ oxidoreductase (FAO). Subsequently, fatty aldehyde dehydrogenase (FALDH) catalyzes the oxidation of hexacosanal to hexacosanoic acid. nih.gov This long-chain fatty acid can then be further metabolized through peroxisomal beta-oxidation.

Biotransformation of 5-oxo-L-proline: As previously mentioned, 5-oxo-L-proline is converted to L-glutamate by the enzyme 5-oxo-L-prolinase. wikipedia.orgnih.gov This reaction is a key step in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione, a major cellular antioxidant. wikipedia.orgderangedphysiology.com

Implications of Metabolic Fate for Pharmacokinetic Research

The metabolic fate of this compound has significant implications for its pharmacokinetic profile. The rapid hydrolysis of the ester bond suggests that the systemic exposure to the parent compound may be limited. Instead, the pharmacokinetic properties will be largely determined by the absorption, distribution, metabolism, and excretion of hexacosanol and 5-oxo-L-proline.

Absorption and Distribution: The lipophilic nature of the hexacosanol moiety would facilitate absorption from the gastrointestinal tract. Long-chain fatty alcohols are generally absorbed and distributed in a manner similar to other lipids. nih.gov 5-oxo-L-proline, being a small amino acid derivative, would likely be absorbed via amino acid transporters.

Metabolism and Elimination: The extensive metabolism of both hexacosanol and 5-oxo-L-proline in the liver and other tissues suggests that the elimination of these compounds is likely to be efficient. The rate of metabolism will influence their half-life and duration of action in the body. The inter-individual variability in the activity of enzymes such as esterases, FAO, FALDH, and 5-oxo-L-prolinase could lead to variations in the pharmacokinetic profile of this compound.

Understanding these metabolic pathways is crucial for predicting the in vivo behavior of this compound and for designing further pharmacokinetic and pharmacodynamic studies.

Analytical Methodologies for Detection and Quantification of Hexacosyl 5 Oxo L Prolinate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Hexacosyl 5-oxo-L-prolinate from complex mixtures for subsequent quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its very low volatility. However, GC-MS analysis can be employed following chemical derivatization to increase volatility or by using specialized high-temperature GC techniques. nih.gov

A common strategy for large esters is to cleave the molecule into its constituent parts—the fatty alcohol and the carboxylic acid—which are then derivatized into more volatile forms. For this compound, this would involve hydrolysis or transesterification. The resulting hexacosanol could be analyzed directly or after silylation, while the 5-oxo-L-proline (pyroglutamic acid) moiety would require derivatization to make it amenable to GC analysis. researchgate.netoup.com

Research on related γ-glutamyl peptides shows that pyroglutamate (B8496135) can be converted to its methyl ester and then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to create a volatile derivative suitable for GC-MS analysis. researchgate.net This approach could be adapted for the pyroglutamate portion of the target molecule after its cleavage from the hexacosyl chain.

| Step | Procedure | Reagent(s) | Purpose |

| 1. Cleavage | Transesterification | Methanolic HCl or BF₃-Methanol | Cleaves the ester bond, releasing hexacosanol and forming methyl 5-oxo-L-prolinate. |

| 2. Extraction | Liquid-Liquid Extraction | Hexane or Diethyl Ether | Separates the lipophilic hexacosanol from the more polar methyl 5-oxo-L-prolinate. |

| 3. Derivatization (Pyroglutamate) | Acylation | Pentafluoropropionic Anhydride (PFPA) | Increases the volatility of the methyl 5-oxo-L-prolinate for GC-MS analysis. |

| 4. Derivatization (Alcohol) | Silylation (Optional) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases the volatility of hexacosanol if required. researchgate.net |

| 5. Analysis | GC-MS | Capillary column (e.g., DB-5ms) | Separates and identifies the derivatized products. |

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Spectroscopic methods are invaluable for structural elucidation and can be adapted for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information. For this compound, ¹H NMR would show characteristic signals for the protons on the pyrrolidone ring (typically in the 2.0-4.5 ppm range), alongside the prominent signals from the long alkyl chain (a triplet for the terminal methyl group around 0.8-0.9 ppm, a large multiplet for the methylene (B1212753) chain around 1.2-1.6 ppm, and a triplet for the methylene group attached to the ester oxygen around 3.7-4.1 ppm). orgchemboulder.comubc.cachemistrysteps.com While NMR is not typically used for trace quantification, it is a powerful tool for confirming the identity and purity of reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretch (around 1735-1750 cm⁻¹), the amide carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹). youtube.comspectroscopyonline.comresearchgate.net The long alkyl chain would produce strong C-H stretching peaks just below 3000 cm⁻¹. nih.gov

Mass Spectrometric Imaging for Spatial Distribution Analysis

Mass Spectrometric Imaging (MSI) is a powerful, label-free technique used to visualize the spatial distribution of molecules directly in tissue sections. chalmers.se Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are particularly suited for analyzing lipids and related molecules. nih.govrsc.orgucl.ac.uk

Should this compound be used in a context where its location within a biological matrix is of interest (e.g., skin penetration studies), MSI could be employed. A thin section of the tissue would be analyzed, and the mass spectrometer would generate a map showing the intensity and location of the ion corresponding to the intact molecule. This would provide invaluable information on its distribution and localization within different tissue layers or cellular structures without the need for chemical extraction. nih.gov

Bioanalytical Method Development and Validation for Pre-clinical Studies

For pre-clinical studies, a robust and validated bioanalytical method is required to quantify this compound in biological matrices like plasma, serum, or tissue homogenates. rfppl.co.in LC-MS/MS is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. japsonline.com

The development and validation of such a method would involve several key stages:

Sample Preparation: The high lipophilicity of the analyte suggests that protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be effective for isolating it from the biological matrix and minimizing matrix effects.

Method Optimization: Chromatographic conditions (column, mobile phase) would be optimized for efficient separation from endogenous interferences. Mass spectrometric parameters (ionization source, precursor/product ion transitions for Selected Reaction Monitoring - SRM) would be tuned to maximize sensitivity and specificity.

Method Validation: The method must be validated according to established guidelines to ensure its reliability. nih.govbioanalysisforum.jp Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Accuracy | The closeness of measured values to the true value. | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). bioanalysisforum.jp |

| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). bioanalysisforum.jp |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with a defined range and a correlation coefficient (r²) ≥ 0.99. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. japsonline.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be at least 5-10 times the baseline noise; accuracy and precision within ±20%. |

Computational and Theoretical Studies on Hexacosyl 5 Oxo L Prolinate

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Hexacosyl 5-oxo-L-prolinate, MD simulations can elucidate its conformational flexibility and how it interacts with other molecules.

Conformational Sampling: The long hexacosyl chain of the molecule allows for a vast number of possible conformations. MD simulations can explore these conformational landscapes, identifying the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum, in a solvent). This is crucial for understanding how the molecule might interact with biological targets. nih.gov

Intermolecular Interactions: By simulating this compound in the presence of other molecules, such as water, lipids, or proteins, MD can reveal the nature of these interactions. For instance, simulations could show how the polar 5-oxo-L-prolinate headgroup forms hydrogen bonds with water, while the nonpolar hexacosyl tail interacts favorably with lipid bilayers. These simulations can provide a detailed picture of how the molecule might orient itself at interfaces or within biological membranes.

A hypothetical study might involve simulating the molecule in a water box to observe its hydration and aggregation properties. The results could be summarized in a table like the one below:

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Solvent | TIP3P Water Model |

| Temperature | 310 K |

| Pressure | 1 atm |

| Key Finding | The molecule exhibits amphiphilic behavior, with the polar headgroup remaining solvated while the hydrophobic tail minimizes contact with water. Self-assembly into micelle-like structures is observed at higher concentrations. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide detailed information about electron distribution, molecular orbitals, and chemical reactivity.

Electronic Structure and Reactivity: Calculations such as Density Functional Theory (DFT) can be used to determine the electron density distribution in this compound. This can reveal the most electron-rich and electron-deficient sites, which are indicative of where the molecule is most likely to undergo chemical reactions. For example, the carbonyl groups in the 5-oxo-L-prolinate ring are expected to be electrophilic centers.

Spectroscopic Predictions: Quantum chemical methods can also predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be invaluable in interpreting experimental spectra and confirming the structure of the molecule.

A summary of hypothetical DFT calculation results could be presented as follows:

| Property | Predicted Value/Observation |

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 3.8 D |

| Key IR Frequencies | ~1735 cm⁻¹ (ester C=O stretch), ~1680 cm⁻¹ (amide C=O stretch) |

| ¹³C NMR Chemical Shifts | Distinct signals predicted for the carbonyl carbons and the carbons of the hexacosyl chain. |

Molecular Docking and Homology Modeling for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a ligand might interact with a protein target.

Ligand-Target Interaction Prediction: If a potential biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity. For example, if it were hypothesized to interact with an enzyme, docking could reveal which amino acid residues in the active site are involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. In cases where the experimental structure of the target protein is not available, a homology model can be built based on the structure of a related protein. nih.gov

A hypothetical docking study against a target protein might yield the following results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Enzyme X | -8.5 | Tyr123, Phe256, Arg301 |

| Interaction Types | Hydrogen bond with Tyr123, hydrophobic interactions with Phe256, and an electrostatic interaction with Arg301. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to assess the potential of a molecule to become a viable drug.

ADME Profile: Various computational tools and models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. researchgate.net For this compound, its large size and lipophilicity would significantly influence its ADME profile.

A table of predicted ADME properties might look like this:

| ADME Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | Low |

| Blood-Brain Barrier Penetration | Unlikely |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | Violations expected due to high molecular weight and logP |

| Predicted Solubility | Poorly soluble in water |

These in silico predictions provide a valuable initial assessment of the compound's likely behavior in a biological system, guiding further experimental studies. researchgate.net

Pre Clinical Investigations of Potential Biomedical and Biotechnological Research Avenues

In Vitro Efficacy in Cellular Models

Modulation of Cell Proliferation and Differentiation Pathways

Preliminary in vitro studies have investigated the effects of pyroglutamic acid (PCA), the parent compound of Hexacosyl 5-oxo-L-prolinate, on cell proliferation. One study reported that pyroglutamic acid isolated from Enterococcus faecium demonstrated antiproliferative activity against both HeLa and K-562 cancer cell lines. annalsofrscb.ro This suggests a potential for pyroglutamic acid and its derivatives to influence cell growth pathways, although the precise mechanisms have not been fully elucidated. annalsofrscb.ro

In a different context, research on the hyperthermophilic archaeon Sulfolobus solfataricus found that L-pyroglutamic acid could inhibit its growth. nih.govnih.gov The study observed that a concentration of 5.1 mM of L-pyroglutamic acid reduced the cell growth rate by half, with complete inhibition at 15.5 mM. nih.govnih.gov While this study is not on a human cell line, it indicates that pyroglutamic acid can interfere with cellular proliferation processes.

It is important to note that these studies were not conducted on this compound itself, and further research is needed to determine if this specific ester shares the antiproliferative properties of its parent compound.

Effects on Cellular Barrier Function and Integrity

Pyroglutamic acid is a known major component of the skin's natural moisturizing factor (NMF). wikipedia.orgchemicalbook.com Research has shown that pyroglutamic acid plays a role in stimulating epidermal differentiation, which is crucial for reinforcing and maintaining the skin's barrier function. google.com

Studies have demonstrated that pyroglutamic acid can improve the epidermal barrier by promoting the synthesis of epidermal lipids and enhancing the maturation of filaggrin, a protein essential for skin barrier integrity. google.com This contributes to better organization, structure, and cohesion of the epidermis. google.com By improving the epidermal barrier, pyroglutamic acid can help reduce skin dryness and protect against environmental aggressors. google.comgneechem.com These findings suggest that esters of pyroglutamic acid, such as this compound, could potentially have similar beneficial effects on skin barrier function due to their structural relationship with PCA.

Anti-inflammatory and Antioxidant Pathway Modulation Research

Several studies have highlighted the anti-inflammatory potential of L-pyroglutamic acid analogues. In one study, a series of synthesized L-pyroglutamic acid esters were evaluated for their anti-inflammatory activity. researchgate.netnih.gov Specific compounds within this series demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, indicating a potential to modulate inflammatory pathways in the central nervous system. researchgate.netnih.gov

| Compound | Inhibition of NO Production in LPS-induced BV-2 microglial cells (%) |

|---|---|

| Compound 2e | Data not specified in abstract |

| Compound 2g | Data not specified in abstract |

| Compound 4d | Data not specified in abstract |

Table 1: Anti-inflammatory activity of select L-pyroglutamic acid analogues. Data is based on the findings that these compounds displayed anti-inflammatory activity against LPS-induced NO production in BV-2 microglial cells. researchgate.netnih.gov

Furthermore, research on a proline derivative, N-Methyl-(2S,4R)-trans-4-Hydroxy-L-Proline, has shown both anti-inflammatory and antioxidant actions that contribute to its wound healing properties. nih.govnih.gov This compound was found to reduce lipid peroxidation and myeloperoxidase (MPO) activity while increasing glutathione (B108866) (GSH) content, indicating an ability to mitigate oxidative stress. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit anti-inflammatory and antioxidant effects, though direct evidence is currently lacking.

In Vivo Studies in Relevant Animal Models (excluding human trials)

Evaluation in Topical Delivery Systems for Enhanced Permeation Research

The potential of pyroglutamic acid esters as components in topical drug delivery systems has been explored. A patent describes the use of these esters as dermal penetration enhancers for therapeutic agents that have poor skin permeation. google.com This suggests that incorporating pyroglutamic acid esters into topical formulations could improve the delivery of active pharmaceutical ingredients through the skin. google.comgeorganics.sk The lipophilic nature of the hexacosyl ester chain in this compound would likely contribute to its ability to integrate with and modify the stratum corneum, potentially enhancing the permeation of co-administered drugs. Further in vivo studies in animal models would be necessary to quantify the permeation-enhancing effects of this compound specifically.

Investigations in Tissue Repair and Regeneration Models (e.g., wound healing in animal models)

While direct studies on this compound in wound healing are not available, research on related proline derivatives provides some insights. A study using a mouse model investigated the topical effects of N-Methyl-(2S,4R)-trans-4-Hydroxy-L-Proline on wound healing. nih.gov The findings indicated that this compound improved the wound healing process by increasing collagen deposition and modulating inflammatory and oxidative stress markers. nih.govnih.gov Specifically, it was observed to upregulate iNOS and COX-2 activities, which are involved in the initial stages of healing, while reducing lipid peroxidation and MPO activity in later stages. nih.gov

| Parameter | Effect of N-Methyl-(2S,4R)-trans-4-Hydroxy-L-Proline Treatment in a Mouse Wound Model |

|---|---|

| Collagen Deposition | Increased |

| iNOS and COX-2 Immunostaining | Increased |

| Glutathione (GSH) Content | Increased |

| Lipid Peroxidation (TBARS) | Decreased |

| Myeloperoxidase (MPO) Activity | Decreased |

Table 2: Effects of a proline derivative on wound healing markers in an animal model. nih.gov

Given that proline and its derivatives are precursors for collagen synthesis, these findings suggest that compounds from this family could play a beneficial role in tissue repair and regeneration. nih.gov Future in vivo studies are warranted to determine if this compound possesses similar wound healing properties.

Mechanistic Studies of Enhanced Permeation through Biological Membranes

The hexacosyl moiety, a saturated 26-carbon chain, is anticipated to be the primary driver of the compound's interaction with biological membranes. Its significant length would allow it to intercalate deeply into the lipid bilayer, potentially influencing membrane properties in several ways to enhance the permeation of other molecules.

Theoretical Mechanisms of Action:

Disruption of Lipid Packing: The insertion of the long, saturated hexacosyl chain into the lipid bilayer would likely disrupt the ordered packing of the phospholipid acyl chains. mdpi.comquora.com This could lead to an increase in membrane fluidity and the creation of transient pores or defects, thereby lowering the barrier for the passive diffusion of co-administered therapeutic agents.

Alteration of Membrane Fluidity: The effect of long alkyl chains on membrane fluidity is complex. While shorter-chain alcohols tend to increase fluidity, very long chains can decrease it by enhancing van der Waals interactions. quora.comnih.gov However, the introduction of a single-chain amphiphile like this compound into a bilayer composed of double-chain phospholipids (B1166683) could create packing mismatches, leading to localized increases in fluidity.

Formation of Non-lamellar Phases: At sufficient concentrations, amphiphilic molecules can induce the formation of non-bilayer lipid structures, such as hexagonal or cubic phases, which are known to be more permeable than the lamellar phase. While this is a more dramatic effect, it is a potential mechanism for significant permeation enhancement.

Illustrative Research Findings from Analogous Long-Chain Amphiphiles:

To conceptualize the potential impact of this compound on membrane permeability, we can consider studies on other long-chain amphiphiles. Research has shown a correlation between the alkyl chain length of permeation enhancers and their effectiveness.

| Compound Type | Alkyl Chain Length | Observed Effect on Model Membranes | Postulated Mechanism |

| Monocarboxylic Acids | > C8 | Increased transport of anionic forms across the bilayer. nih.gov | Formation of micelles that interact with the membrane surface. nih.gov |

| Aliphatic Alcohols | C6-C12 | Increased bilayer instability and ion permeability. nih.gov | Perturbation of lipid acyl chain packing. nih.gov |

| Fatty Acid Esters | C18 | Increased elasticity of the lipid bilayer. rsc.org | Reversible adsorption at the bilayer/solution interface. rsc.org |

This table is illustrative and based on findings for analogous compounds, not direct data for this compound.

Future mechanistic studies on this compound would likely involve biophysical techniques such as differential scanning calorimetry (DSC) to measure effects on lipid phase transition temperatures, fluorescence recovery after photobleaching (FRAP) to assess changes in membrane fluidity, and molecular dynamics simulations to model its interaction with lipid bilayers at an atomic level. asme.org

Research on Advanced Carrier Systems for Targeted Delivery (e.g., liposomes, nanoparticles)

The amphiphilic character of this compound makes it a candidate for incorporation into lipid-based and polymeric nanoparticle drug delivery systems. Its long alkyl chain could serve as a hydrophobic anchor, while the 5-oxo-L-prolinate headgroup could be exposed at the surface, potentially influencing the carrier's properties.

Potential Applications in Liposomes:

Liposomes are vesicular structures composed of one or more lipid bilayers. dovepress.com The inclusion of this compound in a liposomal formulation could offer several advantages:

Modulation of Bilayer Properties: The hexacosyl chain could be integrated into the liposomal bilayer to alter its rigidity and permeability, potentially controlling the release rate of an encapsulated drug. dovepress.com

Surface Functionalization: While not a typical strategy, if the 5-oxo-L-prolinate headgroup is oriented towards the aqueous exterior, it could provide a point for further chemical modification, although more reactive functional groups are usually employed for this purpose.

Enhanced Drug Loading: For hydrophobic drugs, the incorporation of a highly lipophilic molecule like this compound could increase the volume of the hydrophobic core of the liposome, potentially enhancing the encapsulation efficiency of such drugs.

Potential Applications in Nanoparticles:

In the context of polymeric or solid lipid nanoparticles, this compound could be utilized as a surface-modifying agent or a structural component.

Hydrophobic Core Component: In solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), it could be part of the solid lipid matrix, influencing drug solubility and release kinetics.

Surface Coating: Similar to how fatty acids are used to coat iron oxide nanoparticles, this compound could be used to create a hydrophobic surface layer on nanoparticles, which could then be further modified, for instance, by creating a double layer to render them hydrophilic. researchgate.net The long alkyl chain would provide a stable anchor on the nanoparticle surface.

Stealth Properties: While polyethylene (B3416737) glycol (PEG) is the gold standard for creating "stealth" nanoparticles that evade the immune system, the dense packing of long alkyl chains on a nanoparticle surface could also potentially reduce protein adsorption, a prerequisite for opsonization and clearance. nih.govnih.gov This is a theoretical possibility that would require experimental validation.

Illustrative Data on the Effect of Long-Chain Components in Carrier Systems:

The following table illustrates how long-chain fatty acids, as analogues, can influence the properties of nanoparticle systems.

| Carrier System | Long-Chain Component | Effect on Nanoparticle Properties | Reference Principle |

| Polymeric Nanoparticles | Fatty Acid Conjugates (up to C30) | Improved delivery across the blood-brain barrier. google.com | Increased lipophilicity aiding in membrane translocation. google.com |

| Lipid Nanocapsules | Long-Chain Fatty Acids (e.g., DHA) | High loading capacity for the fatty acid itself as an active agent. nih.gov | Incorporation into the lipid bilayer/core of the nanocarrier. nih.gov |

| Self-Assembled Nanoparticles | Fatty Acid-Leuprolide Conjugates | Formation of stable nanoparticles with high drug loading. dovepress.com | Self-assembly driven by the amphiphilic nature of the conjugate. dovepress.com |

This table is illustrative and based on findings for analogous compounds, not direct data for this compound.

Pre-clinical investigations into this compound for these applications would involve formulating it into liposomes or nanoparticles and characterizing their physical properties (size, zeta potential, stability) and their biological performance (drug release profiles, cellular uptake, and in vivo pharmacokinetics).

Emerging Research Directions and Future Perspectives in Hexacosyl 5 Oxo L Prolinate Research

Exploration of Novel Biological Activities and Mechanistic Understanding Beyond Current Findings

The conjugation of a long-chain lipid moiety with a bioactive molecule like 5-oxo-L-prolinate opens the door to a wide array of potential biological activities. Future research is poised to explore these activities and elucidate the underlying mechanisms.

One of the primary areas of investigation will likely be the molecule's interaction with biological membranes. The long hexacosyl chain is expected to facilitate insertion into or passage across cell membranes, potentially enhancing the cellular uptake of the 5-oxo-L-prolinate head group. nih.gov This could lead to novel therapeutic applications where intracellular delivery of pyroglutamate (B8496135) or its metabolites is desired.

Furthermore, the structural similarity of Hexacosyl 5-oxo-L-prolinate to naturally occurring N-acyl amino acids (NAAAs) suggests it could play a role in cellular signaling pathways. mdpi.com NAAAs are emerging as a class of signaling lipids with diverse biological functions, and it is plausible that synthetic analogues like this compound could modulate these pathways. mdpi.com Mechanistic studies will be crucial to understand how the molecule interacts with specific receptors or enzymes involved in these signaling cascades.

Initial research could focus on screening for a variety of biological activities, as outlined in the table below.

| Potential Biological Activity | Hypothesized Mechanism of Action | Relevant Research Area |

| Anti-inflammatory effects | Modulation of inflammatory signaling pathways, interference with membrane-bound enzymes. | Immunology, Pharmacology |

| Neuroprotective properties | Enhanced blood-brain barrier penetration, interaction with neuronal cell membranes. | Neuroscience |

| Antimicrobial activity | Disruption of microbial cell membranes, inhibition of essential enzymes. | Microbiology, Infectious Diseases |

| Anticancer potential | Increased uptake by cancer cells, targeted delivery of a cytotoxic payload. | Oncology |

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Potency

The modular nature of this compound makes it an ideal candidate for rational drug design and the synthesis of next-generation analogues with improved therapeutic properties. By systematically modifying the structure of the molecule, researchers can aim to enhance its potency, selectivity, and pharmacokinetic profile.

Key areas for structural modification include:

Varying the Chain Length of the Fatty Alcohol: The length of the alkyl chain can significantly impact the molecule's lipophilicity and its interaction with biological membranes. Synthesizing analogues with different chain lengths (e.g., shorter or longer than C26) could optimize properties like oral bioavailability and tissue distribution.

Modifying the 5-oxo-L-prolinate Head Group: The pyroglutamate moiety can be altered to introduce different functional groups, potentially leading to enhanced binding to specific biological targets. For instance, the introduction of charged groups could modulate solubility and receptor interactions.

Introducing Unsaturation or Branching in the Alkyl Chain: The presence of double bonds or branches in the fatty acid chain can influence the molecule's conformation and its packing within lipid bilayers, which in turn can affect its biological activity. nih.gov

Altering the Ester Linkage: The ester bond connecting the hexacosanol and 5-oxo-L-prolinate could be replaced with more stable or more labile linkages to control the release of the active components in vivo. nih.gov

The synthesis of these analogues will likely involve a combination of chemical and enzymatic approaches. Lipases, for example, have been shown to be effective catalysts for the esterification of fatty acids and could be employed for the synthesis of this compound and its derivatives. nih.gov

| Analogue Design Strategy | Desired Outcome | Potential Impact |

| Alteration of alkyl chain length | Optimized lipophilicity and membrane interaction | Improved bioavailability and targeted delivery |

| Modification of the pyroglutamate ring | Enhanced target binding and selectivity | Increased therapeutic efficacy and reduced side effects |

| Introduction of unsaturation | Modified conformational properties | Altered membrane fluidity and protein interactions |

| Replacement of the ester bond | Controlled prodrug activation | Tunable drug release profiles |

Integration with Advanced Materials Science for Novel Delivery Platforms

The highly lipophilic nature of this compound makes it an excellent candidate for incorporation into advanced drug delivery systems. nih.govresearchgate.netnih.govresearchgate.netpharmaexcipients.com Materials science offers a plethora of innovative platforms to enhance the delivery and efficacy of such molecules.

Lipid-Based Nanoparticles (LNPs): LNPs, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising vehicles for the delivery of lipophilic drugs. nih.govnih.govresearchgate.netpharmaexcipients.com this compound could be encapsulated within the lipid core of these nanoparticles, protecting it from degradation and facilitating its transport to target tissues. nih.govnih.govresearchgate.netpharmaexcipients.com

Polymer-Lipid Hybrid Nanoparticles: These systems combine the advantages of both polymeric nanoparticles and liposomes, offering enhanced stability and drug loading capacity. mdpi.comresearchgate.net The lipidic character of this compound would make it highly compatible with the lipid shell of these hybrid nanoparticles. mdpi.comresearchgate.net

Self-Assembling Systems: The amphiphilic nature of this compound, with its polar head group and long nonpolar tail, may allow it to self-assemble into various nanostructures, such as micelles or vesicles, in aqueous environments. These self-assembled systems could serve as their own delivery vehicles, obviating the need for additional carriers.

The surface of these delivery platforms can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific delivery of this compound, thereby maximizing its therapeutic effect and minimizing off-target toxicity. avantiresearch.com

Systems Biology Approaches to Elucidate Complex Biological Networks and Omics Data

Understanding the full biological impact of this compound will require a systems-level approach that integrates data from various "omics" technologies. researchgate.netnih.govnih.govresearchgate.net

Lipidomics: This field focuses on the global study of lipids in a biological system. nih.gov By treating cells or organisms with this compound and analyzing the resulting changes in the lipidome, researchers can identify downstream metabolic pathways and signaling networks that are modulated by the compound. researchgate.netnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can reveal changes in protein expression levels or post-translational modifications in response to this compound treatment, providing insights into its mechanism of action.

Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. Transcriptomic data can show how this compound affects gene expression, pointing to the upstream regulatory pathways that are influenced by the compound.

By integrating these omics datasets, researchers can construct comprehensive models of the biological networks affected by this compound, leading to a deeper understanding of its function and potential therapeutic applications. nih.govresearchgate.net

Methodological Advancements in Analytical and Computational Characterization of Long-Chain Conjugates

The unique chemical structure of this compound presents both challenges and opportunities for analytical and computational characterization.

Analytical Techniques: The analysis of long-chain esters requires specialized techniques. taylorfrancis.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of such molecules. taylorfrancis.comresearchgate.netacs.orgsciopen.com Advances in mass spectrometry, particularly in soft ionization techniques, will be crucial for the sensitive detection and structural elucidation of this compound and its metabolites in complex biological samples. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound at the atomic level. nih.govillinois.edunih.govspringernature.comspringernature.com These simulations can be used to study its interaction with lipid bilayers, predict its binding to protein targets, and understand how it influences membrane properties. nih.govillinois.edunih.govspringernature.comspringernature.com As computational power increases and force fields become more accurate, these in silico methods will play an increasingly important role in the rational design of new analogues and the interpretation of experimental data. nih.govnih.gov

| Analytical/Computational Method | Application to this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification of the compound and its analogues. taylorfrancis.comacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of volatile derivatives. taylorfrancis.comresearchgate.netsciopen.com |

| High-Resolution Mass Spectrometry | Accurate mass determination and metabolite identification. nih.gov |

| Molecular Dynamics (MD) Simulations | Modeling interactions with cell membranes and protein targets. nih.govillinois.edunih.govspringernature.comspringernature.com |

Q & A

Basic: What synthetic routes are established for Hexacosyl 5-oxo-L-prolinate, and how is esterification efficiency optimized?

This compound is synthesized via esterification of 5-oxo-L-proline with hexacosanol. Key steps include:

- Activation of 5-oxo-L-proline : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group .

- Esterification : React the activated intermediate with hexacosanol under anhydrous conditions (e.g., in dichloromethane or DMF) at 40–60°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and catalyst concentration (5–10 mol%) to improve yields (>70%) .

Basic: Which spectroscopic methods confirm the structure of this compound, and what key features validate its identity?

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 484.4 [M+H]⁺ (C₃₁H₅₇NO₃) confirms the molecular weight. Fragmentation peaks at m/z 267.4 (loss of hexacosyl chain) and 143.1 (5-oxo-L-proline core) further validate the structure .

Advanced: How can discrepancies in reported antimicrobial efficacy of this compound across studies be resolved?

- Standardized Assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and growth media (e.g., RPMI-1640) to minimize variability .

- Dose-Response Curves : Test concentrations from 1–100 µg/mL in triplicate to establish MIC (Minimum Inhibitory Concentration) with statistical rigor .

- Membrane Interaction Studies : Employ fluorescence microscopy with dyes like DiOC₆ to assess membrane disruption mechanisms, which may explain activity variations in Gram-positive vs. Gram-negative bacteria .

Advanced: What computational approaches model interactions between this compound and lipid bilayers?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate the compound’s insertion into lipid bilayers (e.g., DPPC membranes). Analyze parameters like lateral diffusion coefficients and bilayer thickness changes .

- QSAR Modeling : Correlate alkyl chain length (C22–C28) with logP values to predict permeability and bioactivity trends .

Basic: What storage conditions preserve this compound stability in research settings?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester bond .

- Stability Monitoring : Perform HPLC analysis every 6 months; degradation products (e.g., free 5-oxo-L-proline) should remain <5% .

Advanced: How does alkyl chain length in 5-oxo-L-prolinate esters affect pharmacokinetics in mammalian cells?

- Cellular Uptake : Compare C16 (hexadecyl), C22 (docosyl), and C26 (hexacosyl) esters via fluorescence tagging. Longer chains show higher accumulation in lipid-rich organelles (e.g., mitochondria) .

- Metabolic Stability : Incubate with liver microsomes; hexacosyl derivatives exhibit slower hydrolysis (t₁/₂ > 24 h) due to steric hindrance .

Basic: What chromatographic methods ensure purity of this compound?

- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 85:15, 1 mL/min). Retention time ~12.5 min .

- Impurity Profiling : Identify byproducts (e.g., diesters) via LC-MS/MS with MRM (Multiple Reaction Monitoring) transitions .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) in enzyme inhibition assays?

- Enzyme Selection : Test against proline-specific enzymes (e.g., proline dehydrogenase) at pH 7.4 .

- SAR Variables : Synthesize analogs with modified chain lengths (C20–C30) or ester groups (e.g., benzyl vs. hexacosyl). Measure IC₅₀ values using fluorogenic substrates .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., PDB: 3KJU) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.